molecular formula C10H8FNO B13648733 1-(4-Fluoro-1H-indol-2-yl)ethanone

1-(4-Fluoro-1H-indol-2-yl)ethanone

Cat. No.: B13648733
M. Wt: 177.17 g/mol
InChI Key: VBTSOPXCVGWBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1H-indol-2-yl)ethanone typically involves the reaction of 4-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3

InChI Key

VBTSOPXCVGWBKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC=C2F

Origin of Product

United States

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